molecular formula C27H34IN4+ B1679639 Propidium iodide CAS No. 25535-16-4

Propidium iodide

Cat. No.: B1679639
CAS No.: 25535-16-4
M. Wt: 541.5 g/mol
InChI Key: ISKCJFFZOPXOFC-UHFFFAOYSA-N
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Description

Propidium iodide is a fluorescent intercalating agent that is widely used in various scientific fields. It is known for its ability to bind to nucleic acids by intercalating between the bases with little or no sequence preference. This compound is particularly useful in staining cells and nucleic acids, making it a valuable tool in flow cytometry, microscopy, and other analytical techniques .

Mechanism of Action

Target of Action

Propidium iodide (PI) is a fluorescent intercalating agent . Its primary target is DNA . PI binds to DNA by intercalating between the bases with little or no sequence preference . This means that PI inserts itself between the stacked bases in the double helix of the DNA .

Mode of Action

PI’s interaction with its target, DNA, results in a significant enhancement of its fluorescence. When in an aqueous solution, PI has a fluorescent excitation maximum of 493 nm (blue-green), and an emission maximum of 636 nm (red) . After binding to DNA, the quantum yield of PI is enhanced 20-30 fold, and the excitation/emission maximum of PI is shifted to 535 nm (green) / 617 nm (orange-red) .

Biochemical Pathways

PI staining can provide information about the cell cycle and DNA content of the population . Cells in the S phase will have more DNA than cells in G1. They will take up proportionally more dye and will fluoresce more brightly until they have doubled their DNA content . The cells in G2 will be approximately twice as bright as cells in G1 .

Pharmacokinetics

This means it cannot cross the cell membrane of live or intact cells . It can easily penetrate into dead, dying, or membrane-compromised cells .

Result of Action

The result of PI’s action is the differentiation of necrotic, apoptotic, and healthy cells based on membrane integrity . PI’s binding to DNA allows it to be used as a DNA stain in flow cytometry to evaluate cell viability or DNA content in cell cycle analysis , or in microscopy to visualize the nucleus and other DNA-containing organelles .

Action Environment

The action of PI is influenced by the integrity of the cell membrane. In live or intact cells, the cell membrane is still intact and excludes a variety of dyes that easily penetrate the damaged, permeable membranes of non-viable cells . Therefore, the action, efficacy, and stability of PI are influenced by the state of the cell membrane, which can be affected by various environmental factors such as drug treatments or other environmental conditions .

Biochemical Analysis

Biochemical Properties

Propidium iodide interacts with DNA by intercalating between the bases . This interaction does not show a significant sequence preference, allowing PI to bind to various regions of the DNA molecule . The binding of PI to DNA enhances the quantum yield of PI by 20-30 fold . This property makes PI a valuable tool for visualizing DNA in various biochemical applications .

Cellular Effects

This compound is not membrane-permeable, making it useful to differentiate necrotic, apoptotic and healthy cells based on membrane integrity . It is commonly used to detect dead cells in a population . PI also binds to RNA, necessitating treatment with nucleases to distinguish between RNA and DNA staining .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to intercalate between the bases of DNA . This intercalation occurs with little or no sequence preference, allowing PI to bind to various regions of the DNA molecule . Once bound to DNA, the quantum yield of PI is enhanced 20-30 fold .

Temporal Effects in Laboratory Settings

When stored as directed, this compound is stable for at least one year .

Transport and Distribution

This compound is generally excluded from viable cells due to its inability to permeate intact cell membranes . It can penetrate the cell membranes of dead or dying cells, allowing it to bind to DNA and RNA within these cells .

Subcellular Localization

This compound localizes to the nucleus of cells where it binds to DNA . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization is primarily determined by its ability to intercalate into DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propidium iodide can be synthesized through a series of chemical reactions involving the condensation of phenanthridine derivatives with alkylating agents. The reaction typically involves the use of diethyl sulfate or similar alkylating agents under controlled conditions to produce the desired iodide salt.

Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis, ensuring high purity and consistency. The process involves stringent quality control measures to maintain the compound’s effectiveness as a staining agent.

Chemical Reactions Analysis

Types of Reactions: Propidium iodide primarily undergoes intercalation reactions with nucleic acids. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution due to its stable aromatic structure.

Common Reagents and Conditions: The primary reagent for this compound’s application is the nucleic acid (DNA or RNA) it binds to. The binding occurs under aqueous conditions, often in the presence of buffers to maintain pH stability.

Major Products Formed: The major product of this compound’s interaction with nucleic acids is the fluorescent complex formed upon binding. This complex exhibits enhanced fluorescence, which is utilized in various analytical techniques.

Scientific Research Applications

Propidium iodide has a broad range of applications in scientific research:

Comparison with Similar Compounds

    Ethidium Bromide: Another intercalating agent used for nucleic acid staining. It has similar applications but is more toxic.

    SYTOX Green Dye: A nucleic acid stain that is also impermeant to live cells, used for similar purposes as propidium iodide.

    7-Aminoactinomycin D (7-AAD): A red-fluorescent dye used for DNA staining in flow cytometry.

Uniqueness of this compound: this compound is unique due to its high fluorescence enhancement upon binding to nucleic acids and its impermeability to live cell membranes. This makes it particularly useful for distinguishing between live and dead cells in various assays .

Properties

CAS No.

25535-16-4

Molecular Formula

C27H34IN4+

Molecular Weight

541.5 g/mol

IUPAC Name

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C27H33N4.HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;1H/q+1;

InChI Key

ISKCJFFZOPXOFC-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-]

Canonical SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-]

Appearance

Solid powder

Key on ui other cas no.

25535-16-4

physical_description

Dark red solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diiodide, Propidium
Iodide, Propidium
Propidium
Propidium Diiodide
Propidium Iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propidium iodide
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Propidium iodide
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Propidium iodide
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Propidium iodide
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Customer
Q & A

Q1: How does propidium iodide differentiate between live and dead cells?

A: this compound (PI) is a membrane-impermeant dye that selectively enters cells with compromised cell membranes, a hallmark of dead or dying cells [, , ]. In contrast, live cells with intact membranes exclude PI. Once inside a cell, PI intercalates between the bases of DNA and RNA, resulting in a significant increase in fluorescence. This differential staining allows researchers to easily distinguish live (PI-negative) from dead (PI-positive) cells using fluorescence microscopy or flow cytometry [, , , ].

Q2: Can this compound be used to assess cell death induced by specific mechanisms like apoptosis or necrosis?

A: While PI staining primarily indicates membrane integrity, it can be used in conjunction with other markers to distinguish different modes of cell death. For example, combining PI with Annexin V, a protein that binds to phosphatidylserine exposed on the outer leaflet of apoptotic cell membranes, allows for more detailed analysis. Early apoptotic cells are typically Annexin V-positive and PI-negative, whereas late apoptotic and necrotic cells are both Annexin V-positive and PI-positive [, ].

Q3: What is the significance of using this compound in conjunction with other fluorescent dyes in flow cytometry?

A: The simultaneous use of PI with other fluorescent dyes in flow cytometry allows researchers to obtain multiparametric data from a single cell sample [, , ]. For instance, combining PI with fluorescently labeled antibodies targeting specific cell surface markers enables the analysis of DNA content within distinct cell populations [, , ]. This is particularly valuable for studying cell cycle progression in heterogeneous cell populations, like those found in tumors [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C37H44I2N4O12 and a molecular weight of 970.58 g/mol.

Q5: Does this compound exhibit any specific spectral characteristics that make it suitable for fluorescence-based analyses?

A: Yes, this compound absorbs maximally at a wavelength of around 490 nm and emits fluorescence with a peak around 635 nm, appearing red []. This large Stokes shift (the difference between excitation and emission wavelengths) minimizes interference from excitation light, enhancing the sensitivity of detection [].

Q6: Does this compound possess any catalytic properties relevant to its applications in biological research?

A6: No, this compound's primary mechanism of action in biological research relies on its fluorescence properties upon binding to nucleic acids, not catalytic activity. It acts as a fluorescent probe rather than a catalyst.

Q7: Have there been any computational studies to model the interaction of this compound with DNA or RNA?

A7: While specific computational studies on this compound were not discussed in the provided research, molecular docking and molecular dynamics simulations are commonly used to study the interactions of small molecules like PI with biomolecules like DNA. Such studies can provide insights into the binding affinity, preferred binding sites, and the structural basis of PI's fluorescence enhancement upon intercalation.

Q8: What are the common formulation strategies for this compound to enhance its stability or solubility in aqueous solutions?

A8: this compound is typically formulated as a stock solution in water or a buffered solution like PBS. The stock solution should be protected from light and stored at -20°C to prevent degradation. While PI is generally soluble in aqueous solutions, the use of DMSO at low concentrations can be considered to enhance solubility if necessary.

Q9: What safety precautions are necessary when handling this compound?

A: this compound is a potential mutagen and should be handled with caution. Appropriate personal protective equipment, including gloves and a lab coat, should always be worn when handling PI. It's crucial to avoid skin contact and inhalation. Waste containing PI should be disposed of according to institutional and local regulations [].

Q10: Is this compound used as a therapeutic drug in humans?

A10: No, this compound is not approved for use as a therapeutic drug in humans. Its primary application lies in biological research as a fluorescent probe for cell viability, cell cycle analysis, and other experimental purposes.

Q11: What are the standard analytical methods employed for the detection and quantification of this compound in biological samples?

A: Fluorescence microscopy and flow cytometry are the most widely used techniques for detecting and quantifying PI fluorescence in biological samples [, , , , , , , , , ]. These methods exploit the significant increase in PI fluorescence upon binding to nucleic acids.

Q12: Are there any concerns regarding the environmental impact or degradation products of this compound?

A12: While the provided articles don't explicitly address the environmental impact of this compound, it's essential to handle and dispose of it appropriately to minimize potential environmental risks. Consulting relevant safety data sheets and adhering to institutional guidelines for chemical waste disposal are crucial.

Q13: What are some potential alternatives to this compound for cell viability and cell cycle analysis?

A13: Several alternative dyes exist for assessing cell viability and cell cycle progression, each with its advantages and limitations. Some commonly used alternatives include:

  • Trypan blue: A dye exclusion method that stains dead cells with compromised membranes. []
  • Acridine orange: A fluorescent dye that stains both DNA and RNA, with different spectral characteristics for each, allowing for the simultaneous assessment of cell viability and metabolic activity. [, ]
  • 7-aminoactinomycin D (7-AAD): Another membrane-impermeant dye that stains DNA, similar to PI, and is often used for cell cycle analysis. []

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